N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, a thiazole ring, and a phenylsulfonyl group
Preparation Methods
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea.
Coupling of the benzo[d][1,3]dioxole and thiazole rings: This can be done using palladium-catalyzed cross-coupling reactions.
Introduction of the phenylsulfonyl group: This is typically achieved through sulfonylation reactions using sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques for scalability.
Chemical Reactions Analysis
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics, particularly in the development of organic semiconductors.
Biological Research: The compound is used to study the regulation of cell cycle and apoptosis, particularly through the activation of p53 pathways.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with cellular proteins and enzymes. In cancer cells, the compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis. This is achieved through the modulation of mitochondrial proteins such as Bcl-2 and Bax, resulting in the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
Similar compounds to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide include:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound also features a benzo[d]thiazol-2-yl group and exhibits anti-cancer activity.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another compound with a benzo[d]thiazol-2-yl group, known for its cytotoxicity against various cancer cell lines.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S2/c22-18(8-9-28(23,24)14-4-2-1-3-5-14)21-19-20-15(11-27-19)13-6-7-16-17(10-13)26-12-25-16/h1-7,10-11H,8-9,12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQOIGNOOUMIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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